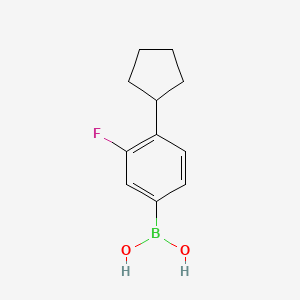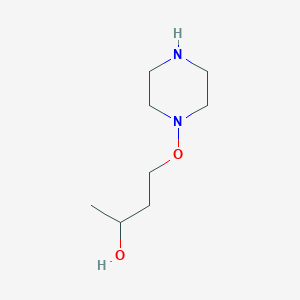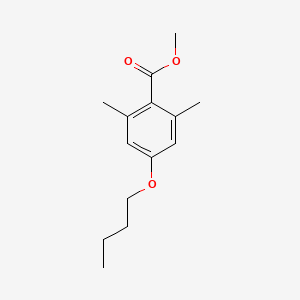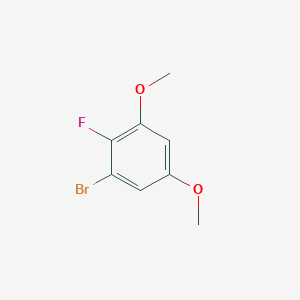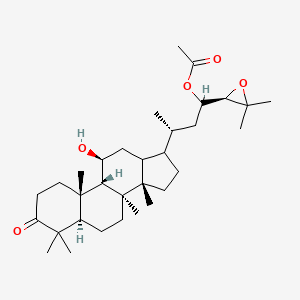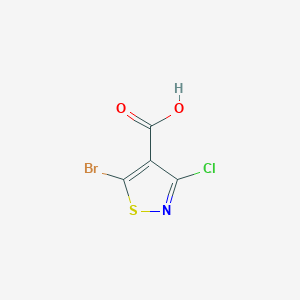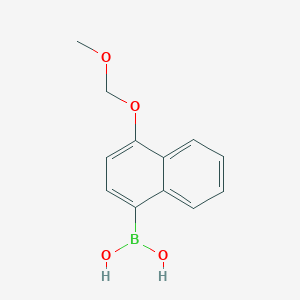
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid: is an organic compound with the molecular formula C12H13BO4 and a molecular weight of 232.04 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Methoxymethoxylation: The naphthalene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 4-position.
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biomolecules, leading to the formation of boronate esters . This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylnaphth-1-yl)boronic acid: Similar in structure but lacks the methoxymethoxy group.
(Naphthalen-1-yl)boronic acid: Similar but without the methoxymethoxy substitution.
Uniqueness
The presence of the methoxymethoxy group in (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid enhances its reactivity and specificity in chemical reactions compared to its analogs . This unique substitution allows for more versatile applications in organic synthesis and potential biological interactions .
Propiedades
Fórmula molecular |
C12H13BO4 |
|---|---|
Peso molecular |
232.04 g/mol |
Nombre IUPAC |
[4-(methoxymethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-8-17-12-7-6-11(13(14)15)9-4-2-3-5-10(9)12/h2-7,14-15H,8H2,1H3 |
Clave InChI |
ODGFXLYJXCRCRP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C2=CC=CC=C12)OCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
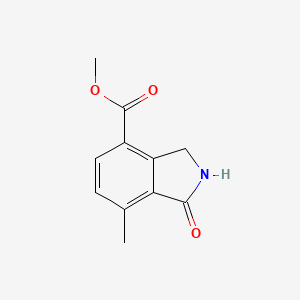
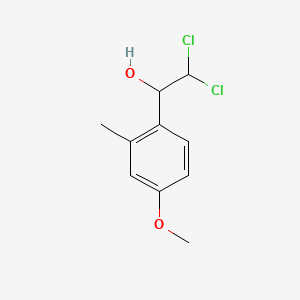
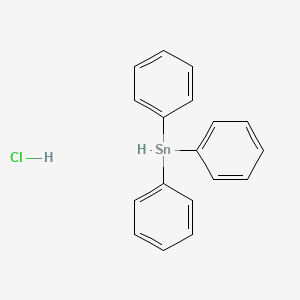

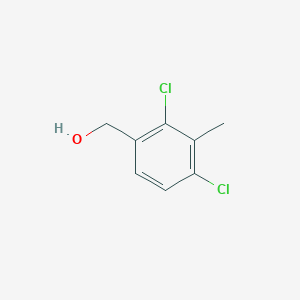

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
